Enviroxime

概要

説明

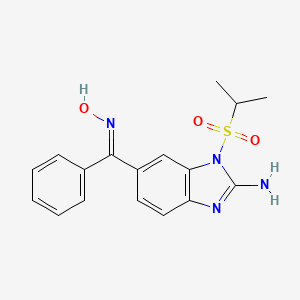

ビロキシムは、顕著な抗ウイルス特性を持つ化学化合物です。 主にコクサッキーウイルスやポリオウイルスなどのウイルスが引き起こす感染症の研究において科学研究で使用されています 。 ビロキシムの分子式はC17H18N4O3Sで、分子量は358.42 g/molです .

準備方法

合成経路と反応条件: 正確な合成経路は異なる場合がありますが、通常はジメチルスルホキシド(DMSO)、ポリエチレングリコール(PEG300)、およびTween 80などの試薬の使用が含まれます 。 反応条件は、目的の生成物が得られるように、制御された温度と特定の溶媒を必要とする場合が多いです。

工業生産方法: 工業環境では、ビロキシムの生産は、同様の合成経路を使用して、収率と純度を最適化して拡大されます。 このプロセスには、大規模反応器と反応パラメータの精密な制御が含まれ、最終製品の整合性と品質が確保されます .

化学反応の分析

反応の種類: ビロキシムは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を含みます。

還元: これは、水素の付加または酸素の除去を含み、通常は水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: この反応は、ハロゲンまたはアルキル化剤などの試薬を使用して、1つの官能基を別の官能基に置き換えることを含みます.

一般的な試薬と条件:

酸化: 過酸化水素、酸性または塩基性条件下。

還元: 水素化ホウ素ナトリウム、エタノールなどの溶媒の存在下。

置換: ハロゲン(塩素、臭素)、制御された温度下.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

ビロキシムは、科学研究において幅広い用途があります。

化学: 抗ウイルス剤の作用機序とそのウイルスタンパク質との相互作用を研究するために使用されます。

生物学: ウイルス感染の調査と抗ウイルス療法の開発に使用されます。

医学: 主に研究の文脈ですが、ウイルス感染の治療に潜在的に使用されます。

科学的研究の応用

Antiviral Efficacy

Enviroxime has been extensively studied for its antiviral activity against various pathogens:

- Rhinoviruses and Enteroviruses : Studies have confirmed that this compound effectively inhibits the replication of rhinoviruses and enteroviruses, including poliovirus and coxsackievirus B3. The minimum inhibitory concentration (MIC) against these viruses has been documented at low levels, indicating potent antiviral activity .

- Rubella Virus : Research demonstrated that this compound also exhibits antiviral effects against rubella virus, with specific MIC values indicating its effectiveness in cell culture models .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

- Controlled Trials : A controlled trial involving natural rhinovirus infections in humans showed promising results for this compound as a therapeutic agent. Participants treated with this compound exhibited reduced viral loads compared to placebo groups .

- Cell Culture Studies : In vitro studies using various cell lines (e.g., HeLa, RD cells) demonstrated that this compound significantly reduces cytopathic effects caused by viral infections. The compound's cytotoxicity was found to be relatively low, making it a candidate for further development as an antiviral drug .

- Resistance Mechanisms : Ongoing research aims to understand how certain viral strains develop resistance to this compound. This involves studying specific mutations in the viral genome that allow for continued replication despite the presence of the drug .

Comparative Data Table

The following table summarizes key findings related to this compound's antiviral activity against different viruses:

作用機序

ビロキシムは、特定のウイルスタンパク質を標的とし、その機能を阻害することで抗ウイルス効果を発揮します。 ウイルスの複製プロセスを妨げ、ウイルスが増殖および拡散することを防ぎます。 分子標的は、ウイルスのライフサイクルに不可欠なウイルスの酵素と構造タンパク質です .

類似化合物:

エンビロキシム: ウイルスの酵素を標的とする同様の作用機序を持つ別の抗ウイルス化合物です。

ハイペリシン: 特にヘルペスウイルスに対して抗ウイルス特性を持つことで知られています。

ブリンシドフォビル: DNAウイルスが引き起こす感染症の治療に使用される抗ウイルス薬

ビロキシムの独自性: ビロキシムは、コクサッキーウイルスとポリオウイルスに対する特定の活性により際立っており、これらの感染症の研究において貴重なツールとなっています。 その独特の化学構造により、他の化合物では不可能な方法でウイルスタンパク質と相互作用することができ、標的抗ウイルス療法の開発に関する洞察を提供します .

類似化合物との比較

Enviroxime: Another antiviral compound with a similar mechanism of action, targeting viral enzymes.

Hypericin: Known for its antiviral properties, particularly against herpesviruses.

Brincidofovir: An antiviral drug used to treat infections caused by DNA viruses

Uniqueness of Viroxime: Viroxime stands out due to its specific activity against coxsackievirus and poliovirus, making it a valuable tool in the study of these infections. Its unique chemical structure allows it to interact with viral proteins in a way that other compounds may not, providing insights into the development of targeted antiviral therapies .

生物活性

Enviroxime is a synthetic antiviral compound primarily known for its activity against various RNA viruses, particularly poliovirus and rhinovirus. Its mechanism of action involves inhibiting viral replication by targeting specific viral proteins, making it a subject of interest in virology and therapeutic research.

This compound functions as an inhibitor of viral protein synthesis, specifically targeting the viral 3A protein, which is crucial for the replication of enteroviruses like poliovirus. This inhibition leads to a reduction in viral replication and cytopathic effects (CPE) in infected cell cultures.

Antiviral Efficacy

The antiviral efficacy of this compound has been demonstrated through various studies:

- Poliovirus : The minimal inhibitory concentration (MIC) of this compound against poliovirus is reported to be as low as 0.06 µg/ml in cell cultures, indicating potent antiviral activity. In studies involving HeLa and L20B cells, this compound significantly reduced CPE at this concentration .

- Rubella Virus : The MIC against rubella virus is higher at 0.125 µg/ml, suggesting that this compound is less effective against this virus compared to poliovirus .

- Rhinovirus : In clinical trials, intranasal administration of this compound showed a reduction in clinical symptoms associated with rhinovirus infections, although the overall impact on nasal secretions was not statistically significant .

Case Studies and Clinical Trials

Several controlled trials have assessed the biological activity and therapeutic potential of this compound:

- Rhinovirus Challenge Study : A double-blind placebo-controlled trial evaluated the effect of this compound on human rhinovirus type 9. Participants receiving this compound showed a significant reduction in clinical scores by day five post-infection, although results varied based on symptom onset timing .

- Natural Rhinovirus Infections : Another study tested intranasal this compound against naturally occurring rhinovirus infections, demonstrating its potential as a therapeutic agent for common colds .

- Animal Studies : Research involving Rhesus monkeys indicated that certain analogs of this compound provided oral bioavailability and were effective against Coxsackie A21 infections in mice, further supporting its antiviral properties .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Virus Type | MIC (µg/ml) | Cell Lines Used | Observations |

|---|---|---|---|

| Poliovirus | 0.06 | HeLa, L20B | Significant reduction in CPE |

| Rubella Virus | 0.125 | HeLa, L20B | Moderate inhibition observed |

| Rhinovirus Type 9 | N/A | Human volunteers | Reduction in clinical symptoms noted |

特性

IUPAC Name |

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-CAPFRKAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222628 | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63198-97-0, 72301-79-2 | |

| Record name | Viroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENVIROXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。